Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, a derivative was synthesized through reactions involving formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride. This process highlights the intricate steps often required to synthesize specific benzeneethanamine derivatives, indicating a similarly complex synthesis path for "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal significant details. For instance, the crystal structure of certain derivatives shows disorder within methoxycarbonyl groups and variations in the orientation of aryltriazenyl groups, suggesting that "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" might exhibit unique structural features, including specific orientations and conformations influenced by its functional groups (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The reactivity of benzeneethanamine derivatives can be complex, involving multiple pathways. For example, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride through oximation, reduction, and salification reactions indicates a versatile chemical behavior that could be expected from "Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride" in various chemical environments (Li Yong-xin, 2012).

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of a derivative of Benzeneethanamine, namely 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe). This method was used in a case of severe intoxication, highlighting its potential application in toxicology and forensic science (Poklis et al., 2014).

Chemical Synthesis

Benzeneethanamine and its derivatives have been involved in various chemical syntheses. For instance, the synthesis of (E)-4-ethoxyphenyliminomethylaryls and their hydrochlorides was achieved through the condensation of p-phenetidine with substituted aromatic benzaldehydes, indicating its role in the formation of complex organic compounds (Dikusar et al., 2012).

Metabolism Studies

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was studied in rats, where Benzeneethanamine derivatives were identified as metabolites. This study provides insights into the metabolic pathways of such compounds, which is crucial for drug development and toxicology (Kanamori et al., 2002).

Medical Intermediates

The preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis, was reported. This illustrates the potential of Benzeneethanamine derivatives in pharmaceutical manufacturing (Zhimin, 2003).

Corrosion Inhibition

Novel compounds including Benzeneethanamine derivatives were synthesized and evaluated for their corrosion inhibiting properties. The study found significant inhibition efficiency, revealing the potential application of these compounds in industrial settings to protect metals from corrosion (Singh & Quraishi, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

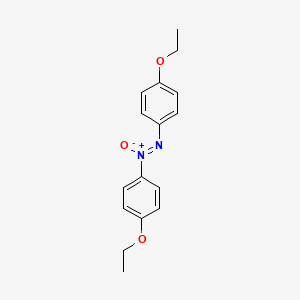

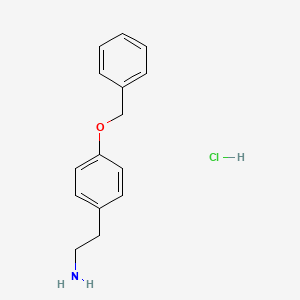

2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEWDNMRTKWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183957 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

CAS RN |

2982-54-9 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2982-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002982549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.